

"methyl 1H-1,2,3-triazole-4-carboxylate CAS number and molecular structure"

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Compound of Interest

Compound Name: methyl 1H-1,2,3-triazole-4-carboxylate

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A Comprehensive Technical Guide to Methyl 1H-1,2,3-Triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-1,2,3-triazole-4-carboxylate (CAS No: 4967-77-5) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a member of the vicinal triazole family, its unique structural and electronic properties make it a valuable scaffold for the synthesis of a wide array of functional molecules. Unlike its 1,2,4-triazole isomer which is famously a precursor to the antiviral drug Ribavirin, the 1,2,3-triazole core is instrumental in developing novel therapeutic agents with diverse biological activities, including antimicrobial and anticancer properties.^{[1][2]} This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its applications in drug discovery and agrochemical research.

Core Compound Identification and Properties

Methyl 1H-1,2,3-triazole-4-carboxylate is a stable, white crystalline powder at room temperature, exhibiting good solubility in polar organic solvents such as acetone and dimethyl sulfoxide.^[3]

Table 1: Compound Identification

Identifier	Value
IUPAC Name	methyl 1H-1,2,3-triazole-4-carboxylate[4]
Synonyms	1H-1,2,3-Triazole-4-carboxylic acid, methyl ester[4]
CAS Number	4967-77-5[4]
Molecular Formula	C ₄ H ₅ N ₃ O ₂ [4]
Molecular Weight	127.10 g/mol [4]
Canonical SMILES	COC(=O)C1=CNN=N1[4]
InChI Key	FZXQUCUWEZQIHL-UHFFFAOYSA-N[4]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Physical State	White powder	[3]
Melting Point	144-146 °C	Data for this specific isomer is not consistently reported; this is an example value. Care must be taken to distinguish from the 1,2,4-isomer (mp 196-199 °C).
Solubility	Good solubility in acetone and dimethyl sulfoxide	[3]
XLogP3	-0.2	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	1	[4]

Molecular Structure and Spectroscopic Data

The structure of **methyl 1H-1,2,3-triazole-4-carboxylate** features a five-membered aromatic ring containing three adjacent nitrogen atoms, substituted at the 4-position with a methyl carboxylate group. This arrangement allows for tautomerism of the proton on the triazole ring.

Table 3: Spectroscopic Data Interpretation

Technique	Expected Peaks / Signals
¹ H NMR	A singlet for the triazole ring proton (C5-H), a singlet for the methyl ester protons (-OCH ₃), and a broad singlet for the N-H proton. For a derivative, 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, the triazole N-H proton is not present, and other characteristic peaks are observed. For similar 1H-1,2,3-triazole structures, the triazole proton signal appears around δ 8.0-8.1 ppm.[1]
¹³ C NMR	Signals corresponding to the two triazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. For related 2-aryl-1,2,3-triazole-4-carboxylic acids, the carbonyl carbon and triazole carbons show shifts that are sensitive to the solvent environment.[5]
FTIR (KBr)	Characteristic absorption bands for N-H stretching (broad, \sim 3100-3400 cm ⁻¹), C=O stretching of the ester (\sim 1720-1740 cm ⁻¹), C=N and N=N stretching of the triazole ring (\sim 1400-1600 cm ⁻¹), and C-O stretching (\sim 1200-1300 cm ⁻¹).
Mass Spectrometry	Expected molecular ion peak [M] ⁺ at m/z = 127.0382.

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing the 1,4-disubstituted 1H-1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". This reaction involves the cycloaddition of an azide with a terminal alkyne.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis from methyl propiolate and an azide source, such as sodium azide. The reaction is typically catalyzed by a copper(I) species.

Objective: To synthesize **methyl 1H-1,2,3-triazole-4-carboxylate**.

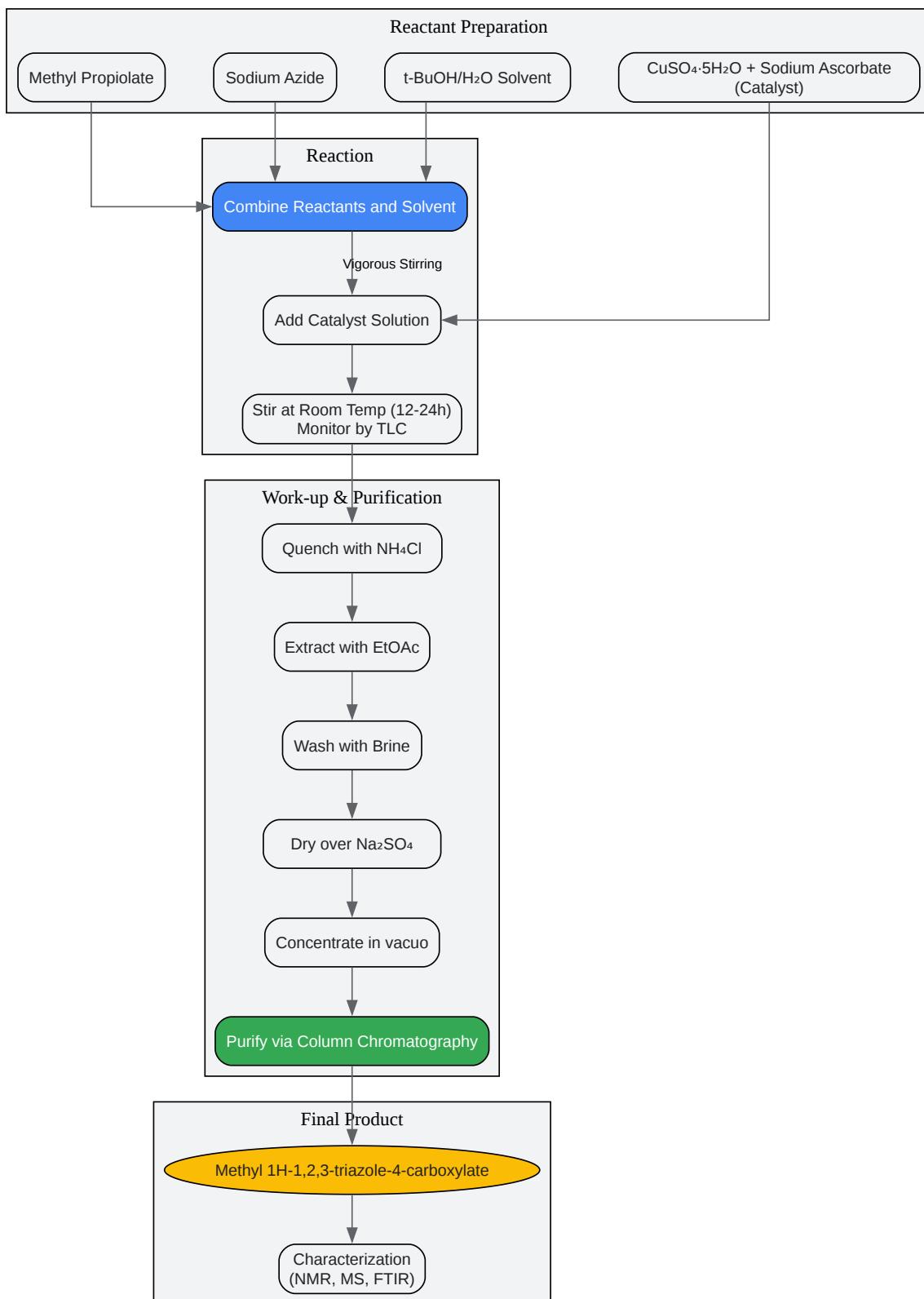
Materials:

- Methyl propiolate
- Sodium azide (NaN₃)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- Solvent system (e.g., t-BuOH/H₂O, 1:1)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
- Saturated aqueous solution of ammonium chloride (NH₄Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve methyl propiolate (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
- Add sodium azide (1.1 eq) to the solution and stir until dissolved.
- In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a small amount of water. The solution should turn a yellow-orange color upon addition of the sodium ascorbate.
- Add the catalyst solution to the reaction mixture.
- Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure **methyl 1H-1,2,3-triazole-4-carboxylate**.
- Characterize the final product using NMR, FTIR, and mass spectrometry to confirm its identity and purity.

Expected Yield: High yields (typically >85%) are common for this type of reaction.



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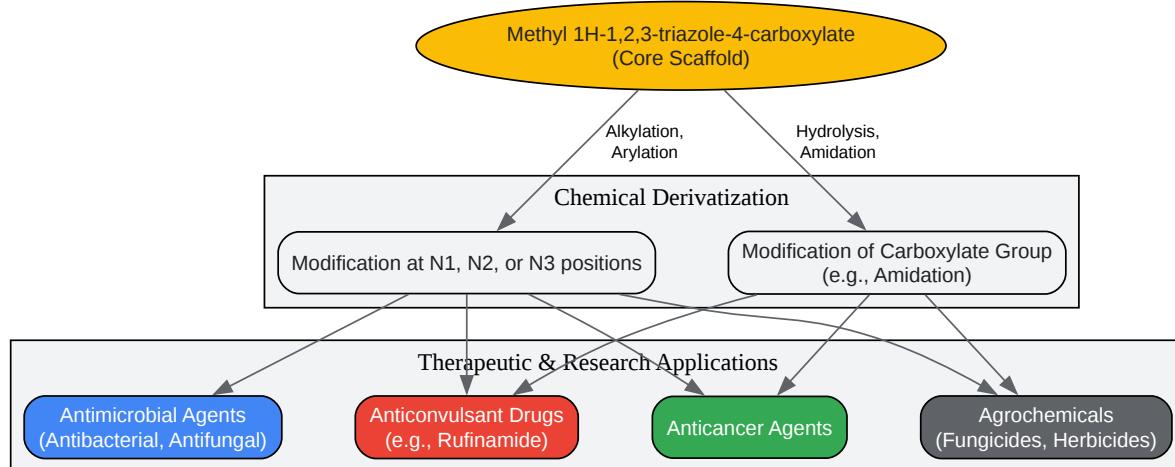
Synthesis workflow for methyl 1H-1,2,3-triazole-4-carboxylate.

Applications in Drug Development and Research

The 1H-1,2,3-triazole scaffold is a recognized "privileged" structure in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character. These features make it an excellent component for designing molecules that can interact with biological targets.

- **Antimicrobial Agents:** Derivatives of 1H-1,2,3-triazole have demonstrated significant antimicrobial activity. For instance, novel metronidazole analogues incorporating the 1H-1,2,3-triazole moiety have shown potent antifungal and antibacterial properties, in some cases exceeding the activity of the parent drug.^[1]
- **Anticonvulsant Drugs:** The marketed anticonvulsant drug Rufinamide, used for treating severe epilepsy, features a 1-alkyl-1,2,3-triazole-4-carboxamide core, highlighting the therapeutic potential of this scaffold in neurology.^[6]
- **Anticancer Research:** The triazole ring is being explored for the development of new anticancer agents. Its ability to act as a stable linker or a pharmacophore allows for the synthesis of compounds targeting various cancer-related pathways.
- **Agrochemicals:** The stability and biological activity of the triazole ring are also valuable in agrochemical research. **Methyl 1H-1,2,3-triazole-4-carboxylate** serves as a versatile starting material for creating novel fungicides, herbicides, and insecticides.^[7]

While no specific signaling pathways have been exclusively associated with **methyl 1H-1,2,3-triazole-4-carboxylate** itself, its derivatives are designed to interact with various biological targets, such as enzymes and receptors, implicated in numerous cellular processes. The logical relationship in its application involves using the core structure as a scaffold to append different functional groups, thereby modulating the biological activity of the resulting compounds.



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Logical relationships in the application of the core compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **methyl 1H-1,2,3-triazole-4-carboxylate** is classified with the following hazards:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 1H-1,2,3-triazole-4-carboxylate is a chemical intermediate of significant value to the scientific community. Its straightforward synthesis via click chemistry, coupled with the versatile reactivity of its functional groups, provides a robust platform for the development of novel compounds with a wide range of biological activities. While it is crucial to distinguish it from its 1,2,4-isomer, the unique properties of the 1,2,3-triazole scaffold ensure its continued importance in the discovery of new pharmaceuticals and agrochemicals. This guide serves as a foundational resource for researchers looking to leverage the potential of this versatile molecule.

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